molecular formula C24H31N3O5S2 B2546255 Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-17-2

Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2546255
CAS No.: 489471-17-2
M. Wt: 505.65
InChI Key: KWQNVAVBUZBBNL-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H31N3O5S2 and its molecular weight is 505.65. The purity is usually 95%.
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Scientific Research Applications

Novel Molecules Synthesis

Research programs focusing on the synthesis of novel molecules, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, aim to explore potential anti-inflammatory agents. These programs leverage the structural similarities and activities of related compounds to design new molecules with desired biological activities (Moloney, 2001).

Antimicrobial Activity

Compounds structurally related to the one mentioned have been synthesized and evaluated for their antimicrobial activities. The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, for example, indicates a methodological approach to creating compounds that could potentially exhibit significant antimicrobial properties (Bakhite et al., 2005).

Pharmacological Interest

Compounds with pyridine and thieno[2,3-b]pyridine moieties have been synthesized for their relevance in pharmacological research. The study of their biological activities, particularly in the context of antianaphylactic agents, showcases the potential of these compounds in developing new antiallergic medications (Nohara et al., 1985).

Synthetic Methodologies

The development of new synthetic methodologies for highly functionalized compounds, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, demonstrates the utility of these molecules as scaffolds for further chemical modifications. This approach can lead to the creation of a diverse array of compounds with potential applications in various areas of chemical research (Ruano et al., 2005).

Biological Activity Optimization

The chemical modification of molecules to enhance their biological properties, as seen in the study of the methylation of the pyridine moiety to optimize analgesic properties, indicates the potential for structural analogs of the specified compound to be optimized for specific biological activities (Ukrainets et al., 2015).

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S2/c1-23(2)14-17-18(22(29)32-5)21(33-19(17)24(3,4)26-23)25-20(28)15-8-10-16(11-9-15)34(30,31)27-12-6-7-13-27/h8-11,26H,6-7,12-14H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNVAVBUZBBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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